3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide

Catalog No.
S16158080
CAS No.
M.F
C7H13N5O
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide

Product Name

3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide

IUPAC Name

3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C7H13N5O/c1-7(2,3)4-5(13)8-6-9-11-12-10-6/h4H2,1-3H3,(H2,8,9,10,11,12,13)

InChI Key

IMDKJWGJNJLEEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NNN=N1

3,3-Dimethyl-N-(2H-tetrazol-5-yl)butanamide is a chemical compound characterized by its unique structure, which includes a butanamide backbone substituted with a 2H-tetrazole ring. The molecular formula is C₉H₁₄N₄O, and it features a dimethyl group at the 3-position of the butanamide chain. The presence of the tetrazole moiety is significant as it can mimic carboxylic acids, enhancing the compound's biological activity and potential therapeutic applications.

  • Oxidation: The dimethyl group may undergo oxidation under specific conditions, potentially forming ketones or aldehydes.
  • Reduction: The tetrazole ring can be reduced to yield amine derivatives, which may exhibit different biological properties.
  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, particularly at the nitrogen atoms within the tetrazole ring or at the butanamide nitrogen.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines for substitution reactions.

3,3-Dimethyl-N-(2H-tetrazol-5-yl)butanamide exhibits notable biological activities. Its tetrazole structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. Studies have indicated that compounds with similar structures possess antimicrobial and anti-inflammatory properties. For instance, tetrazole derivatives have been investigated for their ability to inhibit serine proteases and other enzymes critical in various diseases, including cancer and infectious diseases .

The synthesis of 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide can be achieved through several methods:

  • Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, a carbonyl compound, and a tetrazole derivative. This method is advantageous due to its efficiency and ability to produce diverse compounds in one step.
  • Coupling Reactions: Direct coupling of 3,3-dimethylbutanamine with a tetrazole derivative can also yield the desired product.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for the synthesis of this compound.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

The applications of 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide span several fields:

  • Pharmaceutical Development: Due to its potential biological activity, it is being explored as a lead compound for developing new drugs targeting infections or inflammatory conditions.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules with therapeutic potential.
  • Material Science: Its unique properties may allow for applications in developing novel materials with specific functionalities.

Interaction studies have shown that 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide can engage with various biological targets. These interactions often involve hydrogen bonding and hydrophobic interactions due to the presence of both polar (tetrazole) and non-polar (dimethyl groups) regions in its structure.

Research indicates that this compound may inhibit specific enzymes involved in disease pathways, suggesting its potential use in drug design . Further studies are needed to elucidate its precise mechanisms of action.

Several compounds share structural similarities with 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide:

Compound NameStructural FeaturesUnique Properties
1-Methyl-1H-tetrazoleContains a methyl group on tetrazoleKnown for its role as a bioisostere
N-(2-methylphenyl)-4-(1H-tetrazol-5-yl)butanamideIncorporates an aromatic ringExhibits enhanced stability
4-Amino-N-(1H-tetrazol-5-yl)butanamideContains an amino groupPotentially more reactive due to amino functionality

Uniqueness

The uniqueness of 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide lies in its combination of a dimethyl group and a tetrazole ring within the butanamide framework. This specific arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to mimic carboxylic acids while maintaining stability makes it an attractive candidate for further research in medicinal chemistry

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.11201006 g/mol

Monoisotopic Mass

183.11201006 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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